molecular formula C16H15N3O5S B2857794 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide CAS No. 2034252-66-7

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide

Cat. No.: B2857794
CAS No.: 2034252-66-7
M. Wt: 361.37
InChI Key: OUYNXMDJOXZAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide is a synthetic organic compound featuring three key structural motifs:

  • A 1,3-oxazolidin-2,4-dione (oxazolidinone) ring, a five-membered heterocycle known for its role in antibacterial agents (e.g., linezolid) due to its ability to inhibit bacterial protein synthesis .
  • A phenylethyl group, which contributes to lipophilicity and may influence membrane permeability.
  • A pyridine-3-sulfonamide moiety, where the sulfonamide group (-SO₂NH₂) is attached to the pyridine ring. Sulfonamides are widely utilized in medicinal chemistry for their diverse pharmacological activities, including antibacterial, diuretic, and carbonic anhydrase inhibitory properties .

The compound’s molecular formula is C₁₆H₁₅N₃O₄S, with a molecular weight of 353.38 g/mol.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c20-15-11-24-16(21)19(15)10-14(12-5-2-1-3-6-12)18-25(22,23)13-7-4-8-17-9-13/h1-9,14,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYNXMDJOXZAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino acid derivative with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with pyridine-3-sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the molecular level. Detailed studies are required to elucidate the exact mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide with analogous sulfonamide-containing compounds, focusing on structural, physicochemical, and functional differences.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Features
This compound (Target) 353.38 Oxazolidinone, pyridine-sulfonamide, phenylethyl N/A Combines antibacterial (oxazolidinone) and sulfonamide pharmacophores; moderate lipophilicity.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide 616.9 Chromen, pyrazolo-pyrimidine, benzenesulfonamide 211–214 High molecular weight; fluorinated groups enhance metabolic stability.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ~300 (estimated) Pyrazole, sulfanyl (-S-), trifluoromethyl N/A Sulfanyl group confers distinct electronic effects vs. sulfonamides; less polar.

Key Observations:

Sulfonamide Variations :

  • The target compound’s pyridine-3-sulfonamide group differs from the benzenesulfonamide in ’s example. Pyridine’s nitrogen atom increases polarity and may alter hydrogen-bonding interactions compared to benzene derivatives .
  • The sulfanyl (-S-) group in ’s compound lacks the sulfonamide’s -SO₂NH₂ moiety, reducing hydrogen-bonding capacity and acidity.

Heterocyclic Cores: The target’s oxazolidinone ring contrasts with the chromen () and pyrazole () systems. Oxazolidinones are associated with ribosomal binding, while chromen derivatives often target kinases or estrogen receptors.

Physicochemical Properties :

  • The target compound’s molecular weight (353.38 g/mol) is significantly lower than ’s example (616.9 g/mol), suggesting better bioavailability and membrane permeability.
  • Fluorinated substituents in ’s compound enhance metabolic stability but increase molecular weight and hydrophobicity.

Synthetic Routes: The target compound’s synthesis likely involves coupling the phenylethyl-oxazolidinone moiety with pyridine-3-sulfonamide, analogous to the Suzuki-Miyaura cross-coupling described in using palladium catalysts .

Research Findings and Implications

  • Structural Insights: Crystallographic studies using SHELXL () could resolve the target compound’s conformation, particularly the orientation of the sulfonamide group relative to the oxazolidinone ring. Such data are critical for structure-activity relationship (SAR) analyses.
  • Biological Potential: While direct activity data are unavailable, the oxazolidinone-sulfonamide hybrid structure suggests dual mechanisms—e.g., ribosomal inhibition (oxazolidinone) and carbonic anhydrase modulation (sulfonamide). Comparative studies with ’s chromen-sulfonamide derivatives could reveal divergent therapeutic targets.
  • Solubility and Bioavailability : The pyridine ring may improve aqueous solubility compared to purely aromatic sulfonamides, though the phenylethyl group could offset this by increasing lipophilicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide, and how is structural purity ensured?

  • Methodology : Synthesis typically involves multi-step organic reactions:

Oxazolidinone ring formation : Cyclization of amino alcohols with carbonyl compounds under acidic/basic conditions.

Phenylethyl group introduction : Friedel-Crafts alkylation using aromatic substrates and alkyl halides with Lewis acid catalysts.

Sulfonamide coupling : Reaction of intermediates with pyridine-3-sulfonyl chloride.

  • Purity confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to verify structural integrity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key techniques :

  • NMR (1H, 13C): Identifies functional groups and confirms connectivity.
  • Infrared (IR) spectroscopy : Detects carbonyl (C=O) and sulfonamide (S=O) stretches.
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
    • Application : These methods are essential for distinguishing regioisomers and confirming synthetic success .

Q. What are the primary biological targets hypothesized for this compound?

  • Mechanistic insights : The oxazolidinone and sulfonamide moieties suggest interactions with enzymes (e.g., bacterial ribosomes) or receptors (e.g., inflammatory mediators). Computational docking studies and structure-activity relationship (SAR) analyses are used to predict binding affinities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Parameters for optimization :

  • Temperature : Controlled heating (e.g., reflux) to accelerate kinetics without side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Lewis acids (e.g., AlCl3) for Friedel-Crafts steps.
    • Advanced tools : High-throughput screening (HTS) and continuous flow reactors enable rapid parameter testing and scalability .

Q. What crystallographic challenges arise in determining the 3D structure of this compound, and how are they addressed?

  • Challenges :

  • Twinned crystals : Common due to flexible side chains; resolved using SHELXL for refinement.
  • Low-resolution data : Mitigated by synchrotron radiation or cryocooling.
    • Software : SHELXL is preferred for small-molecule refinement, leveraging its robust handling of disordered atoms and hydrogen bonding networks .

Q. How do conflicting bioactivity data in antimicrobial assays arise, and what experimental controls resolve them?

  • Sources of contradiction :

  • Assay variability : Differences in bacterial strains, media, or incubation times.
  • Structural analogs : Impurities or regioisomers (e.g., thiourea vs. urea derivatives) may skew results.
    • Resolution :
  • Standardized protocols : Use CLSI/MIC guidelines for reproducibility.
  • Orthogonal assays : Combine MIC testing with time-kill kinetics and cytotoxicity profiling .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • In silico tools :

  • ADMET prediction : SwissADME or ADMETLab estimate absorption, metabolism, and toxicity.
  • Molecular dynamics (MD) : Simulates membrane permeability (e.g., Blood-Brain Barrier penetration).
    • Validation : Cross-referencing with in vitro Caco-2 cell models or microsomal stability assays .

Data Contradiction and Analysis

Q. How to reconcile discrepancies between computational binding predictions and experimental enzyme inhibition data?

  • Potential issues :

  • Protein flexibility : Static docking models ignore conformational changes; MD simulations improve accuracy.
  • Solvent effects : Explicit water molecules in simulations account for hydrogen bonding.
    • Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide experimental binding constants (KD) .

Q. Why do SAR studies show inconsistent activity trends across analogs?

  • Key factors :

  • Steric effects : Bulky substituents (e.g., trifluoromethyl groups) may hinder target access.
  • Electronic effects : Electron-withdrawing groups alter sulfonamide reactivity.
    • Resolution : 3D-QSAR models (e.g., CoMFA) correlate structural features with bioactivity .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement and report R-factors, twinning metrics, and H-bonding networks .
  • Bioassays : Include positive controls (e.g., linezolid for oxazolidinone-based antimicrobials) and validate with orthogonal methods .
  • Synthesis : Optimize via Design of Experiments (DoE) to minimize trial-and-error approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.